molecular formula C19H32N2O4 B5563713 3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No. B5563713
M. Wt: 352.5 g/mol
InChI Key: NBJUNSMKJPSYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives often involves multi-step synthetic routes that include the formation of key intermediate structures, functional group transformations, and ring-closure reactions. For instance, research has detailed the synthesis of various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with different substitutions at the 8 position, aiming to explore their antihypertensive activities (Caroon et al., 1981). These synthetic endeavors highlight the complexity and the precise control required in the assembly of such molecules, underscoring the importance of each synthetic step towards achieving the desired final product with correct stereochemistry and functional groups.

Molecular Structure Analysis

The molecular structure of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds with similar structural motifs, has been the subject of various analyses aimed at understanding their conformational preferences and how these influence their chemical reactivity and biological activity. Techniques such as X-ray crystallography provide detailed insights into the three-dimensional arrangement of atoms within these molecules, offering clues on how structural features such as ring size, substituent effects, and intramolecular interactions dictate their overall shape and properties. For instance, the crystal structure analysis of 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate reveals the spatial arrangement of the furan and cyclohexane rings, highlighting the importance of molecular geometry in the compound's reactivity and potential biological interactions (Wang et al., 2011).

Scientific Research Applications

Synthesis and Application in Antihypertensive Research 3-(3-Methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one is part of a series of compounds explored for their antihypertensive properties. The compounds, including variants substituted at the 8 position, were synthesized and evaluated in rats and dogs for their ability to lower blood pressure. Certain derivatives demonstrated alpha-adrenergic blocking activity, with select compounds showing a preference for alpha 1- or alpha 2-adrenoceptor antagonism, indicating their potential use in the development of antihypertensive agents (Caroon et al., 1981).

Conformational Analysis in Peptide Synthesis The compound also finds application in peptide synthesis, serving as a constrained surrogate for dipeptides. Through the synthesis of specific derivatives, researchers have explored its role in mimicking gamma-turns or distorted type II beta-turns in peptides. This area of research contributes to our understanding of peptide conformation and its implications for biological activity and drug design (Fernandez et al., 2002).

properties

IUPAC Name

3-(3-methylbutyl)-8-(2-methyloxane-2-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4/c1-15(2)6-10-21-14-19(25-17(21)23)8-11-20(12-9-19)16(22)18(3)7-4-5-13-24-18/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJUNSMKJPSYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2(CCN(CC2)C(=O)C3(CCCCO3)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methylbutyl)-8-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

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